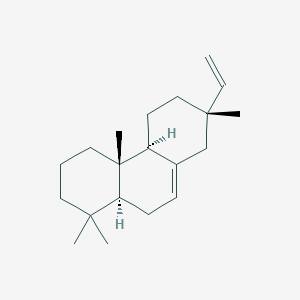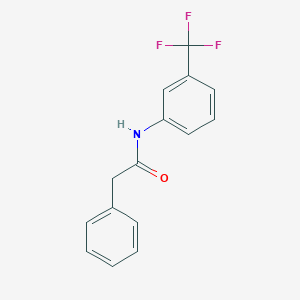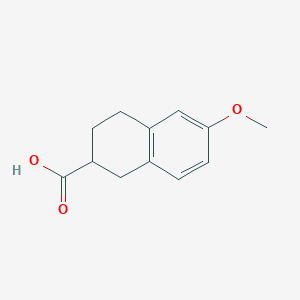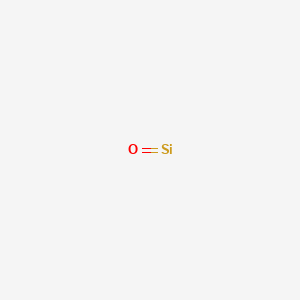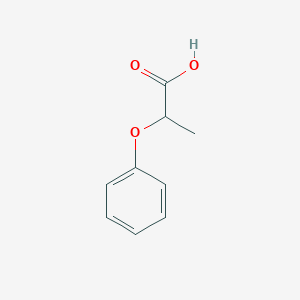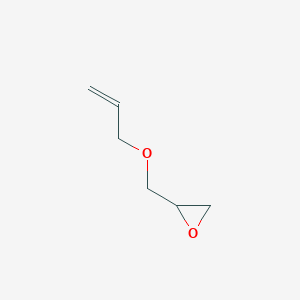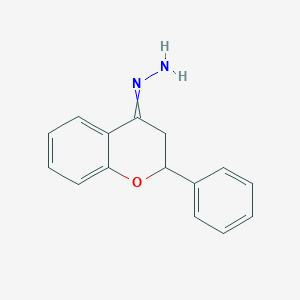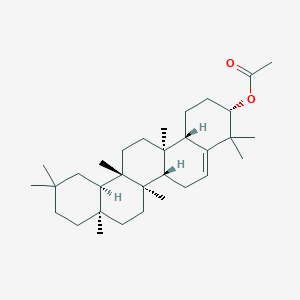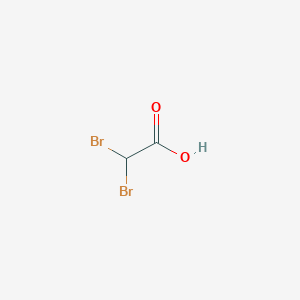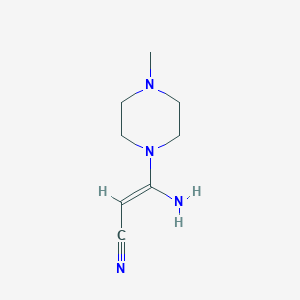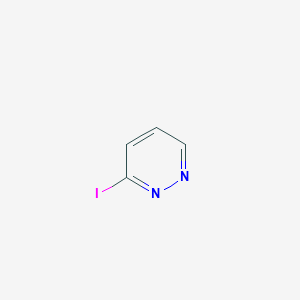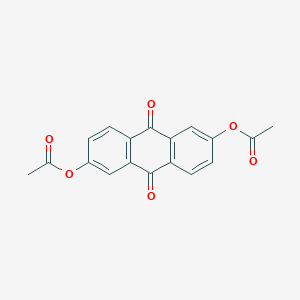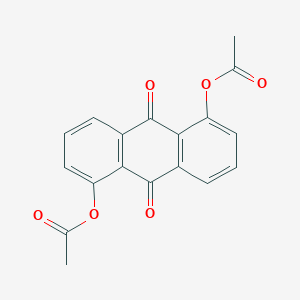
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate, also known as anthraquinone-2,6-bis(acetate), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is not fully understood. However, it has been suggested that it may act as an inhibitor of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate may induce DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the research on 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, a cancer treatment that utilizes light to activate a photosensitizing agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Conclusion
In conclusion, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent and as a scaffold for the development of new drugs. Further research is needed to explore its full potential and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves the reaction of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid with a melting point of 160-162 °C. This method is relatively simple and has been widely used in the preparation of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee derivatives.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of various natural products and bioactive compounds. In materials science, it has been utilized as a precursor for the preparation of organic semiconductors and dyes. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
1747-93-9 |
|---|---|
Nom du produit |
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate |
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(5-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-8H,1-2H3 |
Clé InChI |
NNTZMAJXARTEEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




